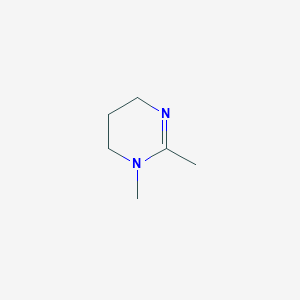

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

描述

Significance of Saturated and Partially Saturated Nitrogen Heterocycles in Chemical Research

Saturated and partially saturated nitrogen heterocycles are fundamental building blocks in the realm of chemical research, primarily due to their prevalence in biologically active molecules. Unlike their aromatic counterparts, these non-planar structures offer a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. This structural complexity, including the potential for stereoisomerism, provides a greater diversity of chemical space to explore in drug discovery. Furthermore, the incorporation of saturated nitrogen-containing rings can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for the development of effective therapeutic agents. These heterocycles are integral components of many natural products, pharmaceuticals, and agrochemicals, underscoring their indispensable role in medicinal chemistry and organic synthesis.

Overview of Tetrahydropyrimidine (B8763341) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The tetrahydropyrimidine scaffold, a six-membered ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. Derivatives of tetrahydropyrimidine exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. wjpsonline.com The synthesis of these scaffolds has been a subject of considerable research, with methods like the Biginelli reaction providing a straightforward approach to constructing this heterocyclic system. yangresearchlab.org In modern organic synthesis, tetrahydropyrimidines serve as valuable precursors for the creation of more complex molecules. Their functional groups can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize their therapeutic potential. nih.gov

Defining the Research Focus: The Unique Position of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Among the diverse family of tetrahydropyrimidine derivatives, this compound holds a unique position primarily due to its role as a key intermediate in the synthesis of the anthelmintic drug, Pyrantel. nih.gov Pyrantel is a widely used medication for the treatment of nematode infections in both humans and animals. nih.gov The specific substitution pattern of two methyl groups at the 1 and 2 positions of the tetrahydropyrimidine ring in this compound is crucial for its subsequent conversion to Pyrantel. While other tetrahydropyrimidine derivatives have been investigated for a range of pharmacological activities, the established and critical role of this compound in the production of an essential medicine sets it apart. Its synthesis has been optimized to ensure high yields, reflecting its industrial importance. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 175-177 °C |

| Melting Point | -20 °C |

| Density | 0.98 g/cm³ |

| CAS Number | 4271-96-9 |

Synthetic Approaches to this compound

The synthesis of this compound has been approached through various methods, with a focus on efficiency and yield due to its industrial relevance.

One common synthetic route involves the reaction of N-methylaminopropylamine with ethyl acetoacetate. google.com This process typically involves a cyclization reaction, which can be facilitated by the use of catalysts such as aluminum chloride, zinc chloride, cupric chloride, or iron trichloride (B1173362) to achieve high yields of over 90%. google.com

Another patented method describes the reaction of N-[3-(methylamino)propyl]-acetamide in the presence of polyphosphoric acid ester (PPE) under microwave irradiation. nih.gov This approach has been reported to produce this compound in high yields. nih.gov

Older methods have also been described, such as the reaction of the imidoether of N-methyl-propanediamine with an open chain or amidine. However, these methods are often associated with the formation of byproducts and lower yields. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dimethyl-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDWWDZLRKHULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063382 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-96-9 | |

| Record name | 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4M3LG4PSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Dimethyl 1,4,5,6 Tetrahydropyrimidine and Its Derivatives

Established Cyclization Reactions for Tetrahydropyrimidine (B8763341) Ring Formation

Traditional syntheses of the 1,4,5,6-tetrahydropyrimidine (B23847) system are typically accomplished through the condensation of 1,3-diaminopropanes with compounds containing a reactive carbonyl group or its derivatives, leading to the formation of the six-membered heterocyclic ring. semanticscholar.org

Condensation of 1,3-Diaminopropanes with Carbonyl Compounds and Derivatives

The reaction between a 1,3-diaminopropane and a suitable carbonyl-containing compound is a foundational method for constructing the tetrahydropyrimidine skeleton. guidechem.com The choice of the carbonyl component is crucial as it dictates the substituent at the 2-position of the resulting ring.

A notable method for synthesizing 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine involves the reaction of N-methylaminopropylamine, a substituted 1,3-diaminopropane, with ethyl acetoacetate. google.com In this process, ethyl acetoacetate is dissolved in a solvent such as toluene, and N-methylaminopropylamine is added in a controlled manner at a temperature of 25–30 °C. google.com Following the initial reaction and a period of thermal retardation, the mixture undergoes decompression and dehydration. A catalyst is then introduced to facilitate the cyclization. Various Lewis acid catalysts, including aluminum chloride, zinc chloride, cupric chloride, or iron trichloride (B1173362), can be employed. google.com The reaction is heated to drive the cyclization, and subsequent distillation and purification steps yield the final product. This method is recognized for its high yield, which can exceed 90%, and its suitability for industrial production due to the simple reaction conditions. google.com

| Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| N-methylaminopropylamine, Ethyl Acetoacetate | Toluene | ZnCl₂, AlCl₃, CuCl₂, or FeCl₃ | 25-30 (initial), then heated | >90 |

The tetrahydropyrimidine ring can also be formed by reacting 1,3-diaminopropanes with precursors like iminoethers or amidines. google.combu.edu.eg The reaction of N-methyl-prop-diamine with an appropriate imidoether or amidine can yield this compound. However, this particular route is often associated with lower yields, typically below 70%, and the formation of multiple byproducts, which can complicate the purification process. google.com The general principle involves the condensation of an amidine with a 1,3-bifunctional three-carbon fragment, which is a widely used strategy for constructing the pyrimidine (B1678525) ring from non-heterocyclic precursors. bu.edu.eg

A highly efficient route to tetrahydropyrimidines involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or related acetals. semanticscholar.orgguidechem.com These reagents serve as a one-carbon synthon for building the heterocyclic ring. researchgate.net For instance, the condensation of N-methyl-1,3-diaminopropane with N,N-dimethylacetamide dimethyl acetal provides a direct pathway to this compound. guidechem.com This reaction is typically performed by stirring the mixture of the diamine and the acetal at an elevated temperature, such as 80 °C, without the need for a solvent. guidechem.com The reaction of N,N-dimethylformamide dimethyl acetal with 1-substituted 1,3-diaminopropanes proceeds via a 2-dimethylaminohexahydropyrimidine intermediate, which then eliminates dimethylamine upon further heating to form the final tetrahydropyrimidine product. semanticscholar.org This method has been shown to produce high yields, with reports of up to 95% for related structures. semanticscholar.org

| Diamine Precursor | Acetal Reagent | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|

| N-methyl-1,3-diaminopropane | N,N-dimethylacetamide dimethyl acetal | None | 80 | Not specified |

| N-methyl-1,3-diaminopropane | N,N-dimethylformamide dimethyl acetal | None | 90-110 | 95 (for N-methyl-1,4,5,6-tetrahydropyrimidine) |

Cyclization via N-Methylaminopropylamine and Related Diamine Precursors

N-methylaminopropylamine is a key precursor for the target molecule, this compound, as it provides the N1-methyl group and the propane-1,3-diamine backbone of the ring system. Beyond its reaction with ethyl acetoacetate and acetals, another effective cyclization strategy involves starting from N-[3-(methylamino)propyl]-acetamide. This intermediate can be cyclized using a dehydrating agent like polyphosphoric acid ester (PPE). chemicalbook.com The reaction can be efficiently carried out in a microwave reactor at 80 °C for approximately 2 hours. This modern approach results in an excellent yield of 94.42% for this compound after purification. chemicalbook.com

Contemporary and Multicomponent Synthetic Strategies

Modern synthetic chemistry often focuses on improving reaction efficiency, reducing waste, and increasing molecular diversity through innovative strategies. For the synthesis of tetrahydropyrimidine derivatives, multicomponent reactions (MCRs) represent a significant advancement.

The Biginelli reaction, first reported in 1893, is a classic and enduring example of a one-pot, three-component reaction that produces dihydropyrimidinones, which are structurally related to tetrahydropyrimidines. nih.govunits.it This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea (B33335) or thiourea. units.itresearchgate.net The versatility of the Biginelli reaction has been greatly expanded by varying the three building blocks, allowing for the synthesis of a wide array of multifunctionalized pyrimidine derivatives. nih.gov

Contemporary modifications of the Biginelli reaction and other MCRs often employ microwave assistance or advanced catalytic systems to improve yields and shorten reaction times. researchgate.net Lewis acids such as copper(II) triflate (Cu(OTf)₂) and ytterbium(III) triflate (Yb(OTf)₃) have been used to effectively catalyze these condensations. nih.gov These strategies provide efficient and direct access to the tetrahydropyrimidine core and its derivatives, making them valuable tools in medicinal and materials chemistry. nih.govnih.gov While the classic Biginelli reaction does not directly produce this compound, the principles of multicomponent synthesis it embodies are central to modern strategies for creating complex heterocyclic libraries. nih.gov

Biginelli Reaction Variants for Tetrahydropyrimidine Analogs

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives. nih.govwikipedia.org While the classic Biginelli reaction typically yields products with substitution at the 4, 5, and 6 positions of the pyrimidine ring, modifications to the reaction components can lead to a broader range of tetrahydropyrimidine analogs. nih.govbiomedres.us

The use of N-substituted ureas and thioureas has expanded the scope of the Biginelli reaction, allowing for the synthesis of N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. organic-chemistry.org For instance, the reaction of an aldehyde, a β-ketoester, and N,N'-dimethylurea under acidic conditions could theoretically yield a 1,3-dimethylated tetrahydropyrimidine derivative. The reactivity and regioselectivity of such reactions are highly dependent on the specific substrates and reaction conditions employed.

A notable variant involves the use of chlorotrimethylsilane (TMSCl) in N,N-dimethylformamide (DMF) as a promoter and water scavenger, which has been shown to be effective in the synthesis of N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones with high yields. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Promoter | Product | Yield (%) |

| Aldehyde | Acetoacetate | N,N'-Dialkylurea | TMSCl | N1,N3-Dialkyl-dihydropyrimidinone | High |

| Aldehyde | Acetoacetate | N,N'-Dialkylthiourea | TMSCl | N1,N3-Dialkyl-dihydropyrimidinethione | High |

Knoevenagel-Type Condensation in Stereoselective Synthesis of Analogs

The Knoevenagel condensation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, is a powerful tool for carbon-carbon bond formation and can be a key step in the synthesis of various heterocyclic systems. researchgate.netnih.gov In the context of tetrahydropyrimidine synthesis, a Knoevenagel-type condensation can be envisioned as a precursor step to a subsequent cyclization.

For example, the condensation of an N-acylated diamine with a suitable dicarbonyl compound could generate an intermediate that, upon cyclization and reduction, would yield a tetrahydropyrimidine. The stereoselectivity of such a synthesis would be highly dependent on the nature of the reactants, catalysts, and reaction conditions. While direct application to this compound is not extensively documented, related domino Knoevenagel condensation-Michael addition-cyclization reactions have been employed for the diastereoselective synthesis of fused pyrimidine derivatives. dntb.gov.ua

Ring Expansion Chemistry in Tetrahydropyrimidine Synthesis

Ring expansion reactions offer an alternative and often powerful strategy for the synthesis of cyclic compounds, including tetrahydropyrimidines. This approach typically involves the rearrangement of a smaller, more readily accessible ring system. For instance, the expansion of appropriately substituted imidazolidine rings could potentially lead to the formation of the desired six-membered tetrahydropyrimidine ring.

A documented example of ring expansion in a related system is the Rh(II)-catalyzed reaction of diazocarbonyl compounds with pyrazoles, which yields 1,2-dihydropyrimidines through a formal carbenoid insertion into a nitrogen-nitrogen bond. nih.gov This method provides a novel route to pyrimidine derivatives and highlights the potential of ring expansion strategies in this area of heterocyclic chemistry.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. Both Lewis acid and organocatalytic approaches have been explored for the synthesis of tetrahydropyrimidine derivatives.

Role of Lewis Acid Catalysis

Lewis acid catalysis has proven to be highly effective in the synthesis of this compound. A patented method describes the reaction of ethyl acetoacetate with N-methylaminopropylamine in the presence of a Lewis acid catalyst to produce the target compound with a yield exceeding 90%. google.com

The process involves the initial reaction of the starting materials in toluene, followed by dehydration. A Lewis acid catalyst is then added to facilitate the cyclization. A variety of Lewis acids have been shown to be effective, including aluminum chloride, zinc chloride, cupric chloride, and iron trichloride. google.com

| Lewis Acid Catalyst | Solvent | Yield (%) |

| Aluminum Chloride | Toluene | >90 |

| Zinc Chloride | Toluene | >90 |

| Cupric Chloride | Toluene | >90 |

| Iron (III) Chloride | Toluene | >90 |

This method offers several advantages, including simple reaction conditions, high yields, and suitability for industrial-scale production. google.com Lewis acids are also known to catalyze the classical Biginelli reaction, with catalysts such as Cu(OTf)₂, Yb(OTf)₃, and BiCl₃ significantly improving reaction output and reducing reaction times. nih.gov

Organocatalysis in Related Tetrahydropyrimidine Syntheses

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of organic molecules, including heterocyclic compounds. nih.govdntb.gov.ua While specific applications of organocatalysis for the direct synthesis of this compound are not widely reported, related organocatalytic methods for the synthesis of chiral tetrahydropyridine and other nitrogen-containing heterocycles are well-established. nih.gov

For instance, quinine-derived squaramides have been used to efficiently catalyze triple-domino Michael/aza-Henry/cyclization reactions to provide highly functionalized tetrahydropyridines with excellent enantioselectivities. nih.gov The principles of organocatalysis, particularly in promoting asymmetric C-N and C-C bond formation, could potentially be applied to the stereoselective synthesis of chiral 1,2-dialkyl-tetrahydropyrimidine derivatives.

Post-Synthetic Modifications and Functionalization Reactions

Post-synthetic modification of a pre-formed heterocyclic core is a valuable strategy for generating a library of derivatives with diverse functionalities. rsc.org While specific examples of post-synthetic modifications of this compound are scarce in the literature, the inherent reactivity of the tetrahydropyrimidine ring suggests several potential avenues for functionalization.

The nitrogen atoms within the ring possess nucleophilic character and could potentially undergo alkylation, acylation, or other N-functionalization reactions. The methylene groups adjacent to the nitrogen atoms could also be susceptible to functionalization under appropriate conditions. Furthermore, if the tetrahydropyrimidine core were to be synthesized with pre-existing functional groups, these could be further elaborated. For example, a tetrahydropyrimidine bearing an ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a variety of amides or other derivatives. The development of such post-synthetic modification strategies would significantly enhance the utility of this compound as a scaffold for medicinal chemistry and materials science.

Reactivity and Mechanistic Investigations of 1,2 Dimethyl 1,4,5,6 Tetrahydropyrimidine

Intrinsic Nucleophilicity of the 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine Amidine System

The amidine functionality within this compound imparts significant nucleophilic character to the molecule. The nucleophilicity of such systems can be quantitatively assessed using Mayr's nucleophilicity scale, which provides a parameter 'N' to describe the reactivity of a nucleophile. While the specific N parameter for this compound is not explicitly documented, the value for the closely related 2-methyl-1,4,5,6-tetrahydropyrimidine (B15095851) has been determined.

The delocalization of the lone pair of electrons from the nitrogen atoms to the C=N double bond makes the exocyclic β-carbon of the corresponding ketene (B1206846) N,N'-acetal (generated in situ) electron-rich and thus highly nucleophilic. msstate.edu This electronic feature is central to the diverse reactivity of this compound class. The six-membered ring of the tetrahydropyrimidine (B8763341) system is believed to exert a stronger electron-pushing effect compared to its five-membered imidazoline (B1206853) analogue, further enhancing the nucleophilicity of the resulting ketene N,N'-acetal. msstate.edu

Table 1: Nucleophilicity Parameter for a Related Cyclic Amidine

| Compound | Solvent | N Parameter | sN Parameter |

|---|---|---|---|

| 2-Methyl-1,4,5,6-tetrahydropyrimidine | Dichloromethane | 15.21 | 0.69 |

| 2-Methyl-1,4,5,6-tetrahydropyrimidine | DMSO | 14.58 | - |

Data sourced from Mayr's Database of Reactivity Parameters.

Derivatization via Cyclic Ketene N,N'-Acetals Generated In Situ

A key feature of the reactivity of this compound is its ability to form a cyclic ketene N,N'-acetal intermediate. This is typically achieved by deprotonation of the exocyclic methyl group using a base, such as triethylamine (B128534) (Et₃N). This transient intermediate is highly reactive towards various electrophiles, enabling a range of derivatization reactions. msstate.edu

The reaction of this compound with aroyl chlorides, in the presence of a base like triethylamine, proceeds through the ketene N,N'-acetal intermediate and demonstrates a distinct reactivity pattern compared to its non-N-methylated counterpart. msstate.edu

In the case of 2-methyl-1,4,5,6-tetrahydropyrimidine (lacking the N-methyl group), reaction with excess acid chlorides results in the formation of N,N'-diacyl-cyclic ketene N,N'-acetals. This indicates that acylation occurs at both nitrogen atoms of the tetrahydropyrimidine ring, with no subsequent acylation on the exocyclic β-carbon. msstate.edu

However, the presence of a methyl group at the N1 position in this compound alters this pathway. The reaction with aroyl chlorides leads to the formation of N-acyl-N'-methyl-β,β-diketo-cyclic ketene N,N'-acetals. msstate.edu This demonstrates that while one acylation occurs at the secondary amine (N1), the high nucleophilicity of the exocyclic β-carbon of the ketene N,N'-acetal intermediate facilitates further reactions at this carbon rather than at the already methylated tertiary amine.

A significant outcome of the reaction between this compound and aroyl chlorides is the formation of carbon-carbon bonds at the exocyclic β-carbon. This leads to dual acylation at this position, resulting in β,β-diketo products. msstate.edu The mechanism involves the initial formation of the ketene N,N'-acetal, which then attacks an aroyl chloride molecule. The resulting mono-acylated intermediate can then be deprotonated again to reform a nucleophilic center at the β-carbon, which subsequently attacks a second molecule of the aroyl chloride. This dual acylation highlights the pronounced nucleophilic character of the exocyclic carbon in the ketene N,N'-acetal derived from the N-methylated precursor. msstate.edu X-ray crystallographic analysis of a resulting product revealed significant torsion and elongation of the central C=C double bond, indicative of its highly polarized, "push-pull" nature. msstate.edu

Table 2: Comparison of Acylation Products with Aroyl Chlorides

| Starting Material | Product Type | Acylation Sites |

|---|---|---|

| 2-Methyl-1,4,5,6-tetrahydropyrimidine | N,N'-Diacyl-cyclic ketene-N,N'-acetal | Both ring nitrogen atoms |

| This compound | N-Acyl-N'-methyl-β,β-diketo-cyclic ketene-N,N'-acetal | One ring nitrogen and twofold at the exocyclic β-carbon |

Information derived from research by G. Ye. msstate.edu

The reaction of this compound with isocyanates in refluxing acetonitrile (B52724) provides a direct route to bicyclic compounds. This transformation also proceeds via the in situ generated ketene N,N'-acetal intermediate. The nucleophilic β-carbon of the ketene acetal (B89532) attacks the electrophilic carbon of the isocyanate. msstate.edu

This initial addition is followed by an intramolecular cyclization. The nitrogen atom of the newly added isocyanate moiety attacks the C2 carbon of the tetrahydropyrimidine ring, leading to the formation of a new six-membered ring. This tandem reaction sequence efficiently constructs a fused heterocyclic system. msstate.edu

The cyclization reaction described above results in the formation of bicyclic pyrimidinediones. Specifically, the reaction of this compound with isocyanates yields derivatives of the pyrimido[1,2-a]pyrimidine-2,4-dione scaffold. msstate.edu This synthetic strategy offers an efficient method for accessing these complex heterocyclic structures from relatively simple precursors in a single operational step. msstate.edu

Table 3: Summary of Derivatization Reactions

| Electrophile | Intermediate | Product Type | Key Transformation |

|---|---|---|---|

| Aroyl Chlorides | Cyclic Ketene N,N'-Acetal | N-Acyl-N'-methyl-β,β-diketo derivative | C-C bond formation at exocyclic β-carbon |

| Isocyanates | Cyclic Ketene N,N'-Acetal | Bicyclic Pyrimidinedione | Addition followed by intramolecular cyclization |

Information derived from research by G. Ye. msstate.edu

Generation of Push-Pull Alkenes from N,N'-Dimethyl Cyclic Ketene-N,N-Acetals

Push-pull alkenes, characterized by an electron-donating group (push) and an electron-withdrawing group (pull) at opposite ends of a double bond, can be readily synthesized from N,N'-dimethyl cyclic ketene-N,N-acetals. researchgate.net The compound this compound serves as a key precursor in these reactions. For instance, push-pull alkene structures are synthesized through the reaction of this compound with aryl isocyanates. researchgate.net These reactions are notable for proceeding under very mild conditions and yielding moderate to excellent results. researchgate.net

The resulting push-pull alkenes exhibit interesting structural properties. X-ray crystallographic analysis of several such compounds has revealed that the geometry of the central double bond is highly sensitive to several factors. These include the ring size of the cyclic ketene-N,N-acetal precursor (five- or six-membered), the electronic properties of the pushing and pulling moieties, the number of electron-donating or -withdrawing groups, and steric effects from the substituents. researchgate.net This sensitivity allows for the fine-tuning of the double bond's length and twist angle. researchgate.netacs.org

The reaction pathway involves the in situ generation of cyclic ketene-N,N'-acetals or their analogues, which then react with various electrophiles like isocyanates or diacid chlorides to form the desired push-pull structures. researchgate.net

Influence of Substituents and Ring Size on Reactivity Profiles

The reactivity of cyclic amidines, including this compound, is significantly influenced by the nature of their substituents and the size of the heterocyclic ring. These structural features can dictate reaction rates, yields, and even the type of product formed. rsc.orgnih.gov

Substituent Effects: The electronic properties of substituents on the amidine ring or its reactants have a pronounced effect. In reactions with 1,2,3-triazines and 1,2,3,5-tetrazines, a strong electronic effect from para-substituents on benzamidines was observed. nih.gov Electron-donating groups on the benzamidine (B55565) increased reactivity, while electron-withdrawing groups slowed the reaction down. nih.gov This relationship was quantified using a Hammett plot, which showed a linear correlation and yielded a ρ value of -1.26 for reactions with 1,2,3,5-tetrazine (B1252110) and -1.53 for 1,2,3-triazine, indicating a buildup of positive charge in the transition state that is stabilized by electron-donating groups. nih.gov Similarly, in the synthesis of cyclic N-acyl amidines, electron-poor acyl azides (e.g., those with nitro or trifluoromethyl substituents) were found to be more reactive than electron-rich variants. mdpi.com

Ring Size Effects: The size of the heterocyclic ring (e.g., five-membered imidazoline vs. six-membered tetrahydropyrimidine) affects both steric and electronic properties, thereby influencing reactivity. In the synthesis of bicyclic amidine products via domino 1,7-H shift and 6π electrocyclization, a dramatic difference in yield was observed when changing the ring size. rsc.org A pyrrolidine-containing precursor (forming a five-membered ring) gave a 93% yield, which dropped to 23% for a piperidine (B6355638) precursor (six-membered ring), but recovered to 81% for an azepane precursor (seven-membered ring). rsc.org This demonstrates a non-linear relationship between ring size and reactivity in this specific transformation. In the context of push-pull alkenes, both five- and six-membered cyclic ketene-N,N'-acetals are effective precursors, but the ring size influences the final geometry of the alkene's double bond. researchgate.net Studies on other cyclic systems, like ketimines, also confirm that ring size has a critical impact on stability and reactivity, with five-membered rings showing a greater tendency to eliminate HCN compared to larger rings. researchgate.net

The interplay of these factors is evident in the insertion reaction of cyclic amidines into cyclopropanones. The reaction was found to be broadly applicable to amidines with different ring-size combinations and substituents, although the yields varied significantly depending on the specific combination. nih.gov

| Precursor Heterocycle | Resulting Ring Size | Product Yield (%) |

|---|---|---|

| Pyrrolidine | 5-membered | 93 |

| Piperidine | 6-membered | 23 |

| Azepane | 7-membered | 81 |

Mechanistic Pathways of Divergent Reactions

The tetrahydropyrimidine core can participate in a variety of reactions that proceed through distinct mechanistic pathways, often leading to divergent products. The specific pathway followed is influenced by reactants, reaction conditions, and the substitution pattern of the amidine.

One prominent reaction for the synthesis of the broader class of tetrahydropyrimidines is the Biginelli reaction. researchgate.netnih.gov Mechanistic investigations of this multicomponent reaction suggest three primary potential pathways:

Iminium Pathway: This route proposes the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea (B33335)/thiourea component, which is then attacked by the enolate of the β-dicarbonyl compound. researchgate.net

Enamine Pathway: In this mechanism, the β-dicarbonyl compound and the urea/thiourea component first form an enamine intermediate, which subsequently reacts with the aldehyde. researchgate.net

Knoevenagel Pathway: This pathway involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the urea/thiourea and subsequent cyclization. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the most favorable pathway and explain observed reactivity differences. researchgate.net

In other transformations, such as the reaction of cyclic amidines with aryl-substituted cyclopropanones, a different mechanism is operative. This catalyst-free reaction proceeds via the insertion of the amidine C=N bond into the C1–C2 bond of the cyclopropanone (B1606653). nih.gov DFT calculations and experimental evidence support a stepwise mechanism:

Nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the cyclopropanone to form a tetrahedral intermediate. nih.gov

Cleavage of the C1-C2 bond in the cyclopropanone ring to form a ring-opened zwitterionic intermediate. nih.gov

Subsequent attack of the resulting benzylic anion on the amidinium moiety to complete the ring enlargement and form the final spirocyclic aminal product. nih.gov

Furthermore, the reaction of amidines with electron-deficient systems like 1,2,3-triazines involves yet another mechanistic course. Isotopic labeling studies have been crucial in distinguishing between concerted and stepwise pathways. For instance, reactions with 1,2,3,5-tetrazines were shown to proceed in a manner that rules out a simple concerted or stepwise cycloaddition, instead favoring a path where product ratios are determined at a kinetically controlled 6π electrocyclization step of a triene intermediate. nih.gov This is followed by a retro-Diels–Alder reaction involving the elimination of dinitrogen. nih.gov

| Reaction Type | Proposed Key Intermediates/Steps | Reference |

|---|---|---|

| Biginelli Reaction | Iminium ion, Enamine, Knoevenagel adduct | researchgate.net |

| Insertion into Cyclopropanones | Tetrahedral adduct, Zwitterionic ring-opened species | nih.gov |

| Reaction with 1,2,3,5-Tetrazines | Triene intermediate, 6π electrocyclization, Retro-Diels–Alder | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1,2 Dimethyl 1,4,5,6 Tetrahydropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the structure of tetrahydropyrimidine (B8763341) derivatives in solution. It provides detailed information on the connectivity of atoms and the spatial arrangement of the molecule.

Proton (¹H) NMR Spectral Changes Upon Protonation and Quaternization

The ¹H NMR spectrum of tetrahydropyrimidine derivatives is highly sensitive to the electronic environment of the protons. Protonation or quaternization at the nitrogen atoms induces significant changes in the chemical shifts of nearby protons. When a nitrogen atom is protonated, its electronegativity increases, leading to a deshielding effect on the adjacent protons. This deshielding causes the corresponding signals in the ¹H NMR spectrum to shift downfield to higher ppm values. libretexts.orglibretexts.org

For instance, the protons on the carbon atoms alpha to the nitrogen atoms (at positions 4 and 6) would be expected to experience a notable downfield shift upon the addition of an acid. Similarly, the N-methyl protons would also be affected. The magnitude of this shift can provide insights into the site of protonation and the distribution of positive charge within the resulting cation. While specific experimental data on the protonation of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine was not available in the reviewed literature, these principles are fundamental to the NMR analysis of nitrogen-containing heterocycles. libretexts.org

Carbon (¹³C) NMR Spectral Correlations with Theoretical Data

The correlation between experimental ¹³C NMR chemical shifts and those predicted by theoretical calculations offers a robust method for structural verification. nih.gov Density Functional Theory (DFT) has become a standard method for accurately predicting the NMR spectra of organic molecules. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to calculate the magnetic shielding tensors, from which the chemical shifts are derived. nih.gov

Various DFT functionals, such as B3LYP, M06-2X, and WC04, combined with appropriate basis sets like 6-311+G(d,p) or TZVP, can be used to compute the ¹³C NMR chemical shifts. nih.govnih.gov A high degree of correlation between the calculated and observed shifts confirms the proposed molecular structure and allows for unambiguous assignment of the carbon signals. nih.gov For complex molecules, this theoretical approach is invaluable in distinguishing between isomers or different tautomeric forms. nih.gov

Below is a representative table illustrating the comparison between experimental and theoretically calculated ¹³C NMR chemical shifts for a heterocyclic compound, demonstrating the accuracy of modern computational methods.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Difference (Δδ) |

|---|---|---|---|

| C2 | 160.5 | 161.2 | -0.7 |

| C4 | 50.2 | 50.9 | -0.7 |

| C5 | 25.8 | 26.1 | -0.3 |

| C6 | 48.9 | 49.5 | -0.6 |

| N1-CH3 | 35.1 | 35.5 | -0.4 |

| C2-CH3 | 18.4 | 18.9 | -0.5 |

Note: The data in this table is hypothetical and serves to illustrate the principle of correlating experimental and theoretical NMR data for a tetrahydropyrimidine-like structure.

X-ray Crystallography for Elucidating Solid-State Molecular Architecture

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in Derivatives

Single-crystal X-ray diffraction studies on derivatives of tetrahydropyrimidine reveal the precise geometric parameters of the heterocyclic ring. nih.govresearchgate.net The C=N double bond within the amidine moiety is typically shorter than the C-N single bonds of the saturated portion of the ring. For example, in one 1,6-dihydro-1,2,4,5-tetrazine derivative, the C=N bond length was found to be 1.323(2) Å, while the C-N single bonds were 1.431(2) Å. researchgate.net The endocyclic bond angles are influenced by the hybridization of the atoms and any steric strain within the ring, typically deviating from ideal tetrahedral or trigonal planar geometries. sharif.edu Torsion angles define the conformation of the ring, indicating the degree of puckering. researchgate.net

The following table presents selected, representative geometric parameters for pyrimidine (B1678525) and tetrazine derivatives, illustrating the typical values for such heterocyclic systems.

| Parameter | Atoms | Value | Reference Compound |

|---|---|---|---|

| Bond Length (Å) | C2=N1 | 1.323(2) | Dihydro-tetrazine derivative researchgate.net |

| Bond Length (Å) | N1-C6 | 1.431(2) | Dihydro-tetrazine derivative researchgate.net |

| Bond Length (Å) | C4-C5 | 1.510(5) | Dihydropyrimidine derivative nih.gov |

| Bond Angle (°) | N1-C2-N3 | 120.5(2) | Dihydropyrimidine derivative nih.gov |

| Bond Angle (°) | C4-C5-C6 | 112.3(3) | Dihydropyrimidine derivative nih.gov |

| Torsion Angle (°) | C2-N1-C7-C8 | -74.4(4) | Dihydropyrimidine derivative researchgate.net |

| Torsion Angle (°) | N1-C6-C5-C4 | -55.2(4) | Dihydropyrimidine derivative nih.gov |

Note: Data is compiled from various pyrimidine and tetrazine derivatives to show representative values.

Investigation of Molecular Conformation and Packing Arrangements

The six-membered tetrahydropyrimidine ring is not planar and typically adopts a puckered conformation to minimize steric and torsional strain. X-ray studies have revealed that derivatives can exist in various conformations, such as an unsymmetrical boat conformation. researchgate.net In other cases, such as for 1,2-Dihydro-N-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyrimidine, the pyrimidine ring was found to be nearly planar. researchgate.net

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. nih.gov Molecules of tetrahydropyrimidine derivatives can organize into well-defined supramolecular structures. For example, molecules can be linked by hydrogen bonds to form infinite zigzag chains along a crystallographic axis. researchgate.net These chains then pack together to build the three-dimensional crystal lattice. The efficiency of this packing is influenced by molecular shape and the directionality of intermolecular interactions. nih.govnih.gov

Characterization of Intermolecular Interactions, Including Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonds, are fundamental in dictating the crystal packing of tetrahydropyrimidine derivatives. nih.govresearchgate.net The presence of nitrogen atoms (as hydrogen bond acceptors) and potentially N-H groups (as hydrogen bond donors) in the ring system facilitates the formation of robust hydrogen-bonding networks. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to investigate the crystalline nature of solid materials. This method provides detailed information about the atomic and molecular arrangement within a crystal lattice, making it an indispensable tool for characterizing the solid-state properties of compounds like this compound. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, determined by the size and shape of the unit cell and the arrangement of atoms within it.

In the context of pharmaceutical and chemical research, PXRD is crucial for crystalline phase analysis and the identification of polymorphism. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical attributes for the development of active pharmaceutical ingredients.

The analysis of a crystalline sample of this compound or its derivatives using PXRD would involve irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The positions and intensities of the diffraction peaks in the resulting pattern are governed by Bragg's Law:

nλ = 2d sin(θ)

where:

n is an integer

λ is the wavelength of the X-rays

d is the spacing between atomic planes in the crystal lattice

θ is the angle of diffraction

Each crystalline phase of a compound will produce a unique PXRD pattern. Therefore, this technique can be used to:

Identify the crystalline phase of a synthesized batch of this compound by comparing its PXRD pattern to a reference pattern.

Detect the presence of different polymorphs in a sample. A mixture of polymorphs would result in a PXRD pattern that is a superposition of the patterns of the individual forms.

Monitor phase transformations that may occur under different conditions such as temperature, pressure, or humidity.

Determine the degree of crystallinity of a sample by comparing the integrated intensity of the crystalline peaks to the amorphous halo.

Interactive Data Table: Hypothetical PXRD Peak Data for Two Polymorphs of a this compound Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Polymorph |

| 8.5 | 10.4 | 85 | Form A |

| 10.2 | 8.7 | 100 | Form B |

| 12.1 | 7.3 | 60 | Form A |

| 15.8 | 5.6 | 95 | Form B |

| 17.0 | 5.2 | 100 | Form A |

| 20.5 | 4.3 | 70 | Form B |

| 21.3 | 4.2 | 50 | Form A |

| 25.4 | 3.5 | 80 | Form B |

The distinct peak positions and intensities in the table clearly differentiate between the two hypothetical crystalline forms, "Form A" and "Form B". Such data is crucial for ensuring the batch-to-batch consistency and quality control of crystalline materials.

Computational Chemistry and Theoretical Studies on 1,2 Dimethyl 1,4,5,6 Tetrahydropyrimidine Systems

Ab Initio and Density Functional Theory (DFT) Investigations of Electronic Structure

Ab Initio and Density Functional Theory (DFT) are cornerstone methods for elucidating the electronic structure of molecules like 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine. DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), has proven effective for optimizing molecular geometries and calculating electronic properties for a wide range of organic molecules, including pyrimidine (B1678525) derivatives. mdpi.com

These calculations provide access to fundamental electronic descriptors. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. samipubco.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilic character, while the LUMO energy (ELUMO) reflects its ability to accept electrons, highlighting its electrophilic sites. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. samipubco.com

Another powerful tool derived from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution across the molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would be expected to show a region of significant negative potential localized around the tertiary amine nitrogen (N1), confirming it as the primary site for protonation and electrophilic interaction.

Table 1: Representative Electronic Properties of a Tetrahydropyrimidine (B8763341) System Calculated via DFT Note: These are illustrative values for a representative molecule of this class, as specific published data for this compound is not available.

| Calculated Property | Method/Basis Set | Illustrative Value | Significance |

|---|---|---|---|

| Total Energy | B3LYP/6-311++G(d,p) | -363.8 Hartree | Thermodynamic stability of the molecule. |

| EHOMO | B3LYP/6-311++G(d,p) | -5.8 eV | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | B3LYP/6-311++G(d,p) | 1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 7.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.1 Debye | Overall polarity of the molecule. |

Conformational Analysis and Prediction of Minimum-Energy Conformations

The 1,4,5,6-tetrahydropyrimidine (B23847) ring is not planar and can adopt several conformations. Its structure is analogous to cyclohexene, possessing a C=N double bond that imparts rigidity to a portion of the ring. Consequently, the molecule likely adopts half-chair or sofa-like conformations to minimize steric and torsional strain.

Computational methods are essential for exploring this conformational landscape. By performing a systematic conformational search and subsequent geometry optimization using DFT or Ab Initio methods, the potential energy surface can be mapped. westernsydney.edu.au This process allows for the identification of all stable conformers (local minima) and the transition states that connect them.

For this compound, the key factors influencing conformational stability are the positions of the two methyl groups. The C2-methyl group is attached to the sp²-hybridized carbon of the amidine function, while the N1-methyl group is on the tertiary nitrogen. Theoretical calculations would determine the relative energies of conformers where the N1-methyl group occupies pseudo-axial or pseudo-equatorial positions. The minimum-energy conformation will be the one that best avoids unfavorable steric interactions, such as 1,3-diaxial-like clashes. westernsydney.edu.au

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates the expected outcome of a computational conformational analysis.

| Conformer | N1-Methyl Position | Calculated Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| Half-Chair 1 | Pseudo-Equatorial | 0.00 (Global Minimum) | >99% |

| Half-Chair 2 | Pseudo-Axial | +3.5 | <1% |

| Sofa | Equatorial | +5.2 | <0.1% |

Theoretical Studies on Protonation and Quaternization States

This compound contains two nitrogen atoms that could potentially be protonated or alkylated (quaternized): the tertiary amine nitrogen (N1) and the imine nitrogen (N2). Theoretical studies are ideally suited to determine the preferred site of these reactions.

Computational studies on analogous non-aromatic, six-membered rings containing two nitrogen atoms have been performed to explore isomeric protonation. nih.gov Using DFT calculations (e.g., B3LYP/aug-cc-pvtz) combined with a continuum solvent model like the Integral-Equation Formalism for the Polarizable Continuum Method (IEF-PCM), the relative free energies of the different protonated forms can be accurately predicted. nih.gov

These studies consistently show that for cyclic amidine systems, protonation occurs preferentially on the tertiary amine nitrogen (N1) rather than the imine nitrogen. nih.gov The resulting cation is stabilized by resonance, delocalizing the positive charge across the N1-C2-N2 amidinium system. The calculations can quantify this preference, predicting differences in free energy between the two protonated tautomers in both the gas phase and in various solvents. nih.gov Quaternization, involving the attack of an alkyl halide, is expected to follow the same regioselectivity, with the electrophilic alkyl group adding to the more nucleophilic N1 atom.

Table 3: Calculated Relative Free Energies for Protonation of a Cyclic Amidine System Data adapted from theoretical studies on analogous structures. nih.gov

| Protonation Site | Tautomer | Relative Free Energy (ΔG) in Aqueous Solution (kcal/mol) | Conclusion |

|---|---|---|---|

| Tertiary Amine (N1) | N1-protonated | 0.00 | Most stable, favored product |

| Imine (N2) | N2-protonated | +9.8 | Significantly less stable, disfavored |

Computational Insights into Structure-Reactivity Relationships and Nucleophilicity

The chemical behavior of this compound is dominated by the properties of its cyclic amidine functional group. Amidines are recognized as strong, non-nucleophilic bases, but they can also serve as potent nucleophilic catalysts in a variety of organic reactions. rsc.org Computational chemistry provides a quantitative framework for understanding this structure-reactivity relationship.

The nucleophilicity of the molecule is centered on the lone pair of electrons on the tertiary nitrogen (N1). Theoretical calculations can quantify this reactivity through several descriptors. As mentioned, a high HOMO energy is indicative of a strong electron-donating capability and thus high nucleophilicity. samipubco.com Furthermore, analysis of the MEP map visually confirms the N1 atom as the most electron-rich and accessible site for electrophilic attack. nih.gov

Studies on the regioselective reactivity of cyclic amidines confirm that electrophiles, such as alkylating agents, preferentially attack the exocyclic, tertiary nitrogen atom. umich.edu Computational models can rationalize this by calculating the activation energies for attack at both the N1 and N2 positions, demonstrating a lower energy barrier for reaction at N1. This combination of electronic structure analysis and reaction modeling provides a comprehensive, atomistic-level understanding of why the molecule reacts the way it does, solidifying the link between its computed properties and its observed chemical reactivity.

Table 4: Correlation of Computational Descriptors with Chemical Reactivity

| Computational Descriptor | Interpretation | Predicted Chemical Behavior |

|---|---|---|

| High EHOMO | Molecule is a good electron donor. | High nucleophilicity and reactivity towards electrophiles. |

| Negative MEP at N1 | N1 is the most electron-rich, nucleophilic site. | Preferential site for protonation and alkylation. |

| Large HOMO-LUMO Gap | High kinetic stability. | Molecule is stable but can be a potent reactant under appropriate conditions. |

| Calculated Atomic Charges | Quantifies electron density on each atom. | Confirms N1 has a higher negative partial charge than N2. |

Research Applications and Derivatization Strategies of 1,2 Dimethyl 1,4,5,6 Tetrahydropyrimidine

Application as a Core Intermediate in Pharmaceutical Synthesis

The chemical architecture of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, featuring an active methyl group at the C2 position, makes it a valuable starting material for synthesizing a range of pharmaceutical compounds through condensation reactions.

Synthesis of Pyrantel Derivatives with Nematocidal Activity

This compound is a key precursor in the synthesis of the anthelmintic drug Pyrantel and its derivatives. Pyrantel is a tetrahydropyrimidine (B8763341) substituted at the second position with an (E)-2-(2-thienyl)vinyl group. nih.gov The synthesis leverages the reactivity of the 2-methyl group on the tetrahydropyrimidine ring.

The general synthetic strategy involves a condensation reaction between this compound and an appropriate aldehyde. For Pyrantel itself, this would be 2-thiophenecarboxaldehyde. This reaction forms the critical vinyl linkage that is a hallmark of this class of nematocidal agents. The potency of these compounds is influenced by the aryl system attached to the vinyl group, with the 2-thienyl group found in Pyrantel demonstrating high activity.

The resulting derivatives, like Pyrantel, function as depolarizing neuromuscular-blocking agents that cause spastic paralysis in susceptible nematodes. nih.gov This mode of action makes them effective against various intestinal worms, including roundworms and hookworms. nih.gov

Role in the Preparation of Oxantel Analogs for Neuronal Nicotinic Acetylcholine (B1216132) Receptor Modulation

The versatility of this compound as an intermediate is further demonstrated in the synthesis of Oxantel analogs aimed at modulating neuronal nicotinic acetylcholine receptors (nAChRs). Oxantel, the m-oxyphenol analog of Pyrantel, is an antiwhipworm agent.

Researchers have synthesized novel Oxantel analogs through a Knoevenagel-type condensation of commercially available this compound with various substituted benzaldehydes. This approach was employed to investigate the structural determinants for selectivity at α3β2 and α4β2 nAChR subtypes. By modifying the substituents on the benzaldehyde, scientists can systematically study the role of polarity, lipophilicity, and size on the modulatory activity of the resulting compounds.

The synthesis is typically carried out by refluxing this compound with the chosen aldehyde, such as 3-chlorobenzaldehyde (B42229) or 3-fluorobenzaldehyde, in a solvent like ethyl formate. This method yields the target analogs in moderate to good yields, which are then evaluated for their pharmacological activity.

| Starting Aldehyde | Resulting Oxantel Analog | Purpose of Synthesis |

|---|---|---|

| 3-Chlorobenzaldehyde | (E)-2-(3-Chlorostyryl)-1-methyl-1,4,5,6-tetrahydropyrimidine | Investigate the role of a lipophilic functional group on allosteric modulation of nAChRs. |

| 3-Fluorobenzaldehyde | (E)-2-(3-Fluorostyryl)-1-methyl-1,4,5,6-tetrahydropyrimidine | Study the effect of replacing the m-hydroxyl group with a smaller lipophilic group on nAChR modulation. |

| 3-Nitrobenzaldehyde | (E)-2-(3-Nitrostyryl)-1-methyl-1,4,5,6-tetrahydropyrimidine | Explore the impact of a larger, electron-withdrawing group on receptor activity. |

| Benzaldehyde | (E)-1-Methyl-2-styryl-1,4,5,6-tetrahydropyrimidine | Understand the effect of removing the m-hydroxyl group on polarity and allosteric modulation. |

Utilization in Bioconjugation and Probe Development

No publicly available research data was found for the specific topic of "Reactant for Preparing Hapten Antibodies to Evoke Terpenoid Cyclization" within the scope of this article.

Development of Biologically Active Tetrahydropyrimidine Derivatives

The tetrahydropyrimidine core is a recognized pharmacophore, and its derivatives have attracted significant interest for their diverse pharmacological activities, including antimicrobial properties.

Antimicrobial Properties of Novel Tetrahydropyrimidines

Numerous studies have focused on the synthesis of novel tetrahydropyrimidine derivatives to explore their potential as antimicrobial agents. These heterocyclic compounds form the basic skeleton of many bioactive molecules and have shown promise against a variety of pathogens. google.com

One common method for synthesizing these derivatives is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces the tetrahydropyrimidine scaffold. google.comnih.gov By varying the components—typically an aldehyde, a β-ketoester, and urea (B33335) or thiourea—a diverse library of derivatives can be created. google.com These novel compounds are then screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Research has shown that certain tetrahydropyrimidine derivatives exhibit significant to excellent antimicrobial activity. For example, some thioxo-tetrahydropyrimidine derivatives have demonstrated promising activity with minimum inhibitory concentrations (MIC) as low as 10–40 μg/ml against selected pathogenic bacteria and fungi. The specific substitutions on the pyrimidine (B1678525) ring play a crucial role in determining the potency and spectrum of their antimicrobial action.

| Derivative Class | Tested Pathogens | Observed Activity |

|---|---|---|

| Thioxo-tetrahydropyrimidines | Gram-positive bacteria, Gram-negative bacteria, Aspergillus niger | Several compounds showed inspirational antibacterial and antifungal activity compared to standard drugs. |

| Biginelli reaction products | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Some compounds exhibited good to significant antibacterial activity against the tested strains. google.com |

| 6-methyl-2-oxo-4-aryl-1,2,3,4-THPM-5-benzylester derivatives | S. flexneri, S. aureus, E. coli, P. aeruginosa | Compounds showed moderate to excellent antimicrobial activities. nih.gov |

Anticancer Activity of Synthesized Analogs

The tetrahydropyrimidine scaffold is a recurring motif in compounds designed for anticancer activity. nih.govfoliamedica.bg While research specifically on this compound analogs is part of a broader exploration, the general class of tetrahydropyrimidine derivatives has shown significant potential in preclinical studies. These compounds often derive their anticancer effects from their structural similarity to the pyrimidine bases found in nucleic acids, allowing them to interfere with the cellular processes of cancer cells. nih.gov

A series of novel 1,2,3,4-tetrahydropyrimidine (THPM) derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov One particular derivative, 4e, which features a m-bromophenyl group at the C-4 position, demonstrated the highest cytotoxic effects among the tested compounds. nih.gov The cytotoxic activities of these synthesized tetrahydropyrimidine derivatives are summarized in the table below.

| Compound | Substitution Pattern | MCF-7 IC50 (μg/mL) | HeLa IC50 (μg/mL) |

|---|---|---|---|

| 4a | Phenyl at C-4 | 34.5 | >50 |

| 4e | m-Bromophenyl at C-4 | 14.1 | 23.4 |

| 4l | p-Nitrophenyl at C-4 | 21.2 | 39.8 |

Data sourced from a study on new 1,2,3,4-tetrahydropyrimidine derivatives. nih.gov

Further studies on other pyrimidine derivatives have also highlighted their potential as anticancer agents. For instance, certain pyrimidine-2(1H)-thione derivatives have been evaluated for their dose-dependent cytotoxicity against HepG-2 (liver cancer) and MCF-7 cell lines. researchgate.net Similarly, novel substituted pyrimidine derivatives have been investigated as potential agents for hepatocellular carcinoma. nih.gov The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as glutathione (B108866) S-transferase. journalagent.com The structural modifications on the tetrahydropyrimidine ring, particularly at the N-1, C-4, and C-5 positions, have been a key focus in developing new cytotoxic agents. nih.govjidps.com

α-Glucosidase Inhibitory Activities

Derivatives of the tetrahydropyrimidine scaffold have been investigated for their potential in managing type 2 diabetes through the inhibition of α-glucosidase. foliamedica.bg This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help in controlling postprandial hyperglycemia. nih.gov A series of 1,3,4-oxadiazole-bearing tetrahydropyrimidine derivatives were synthesized and screened for their in vitro antidiabetic activity, with several compounds showing promising α-glucosidase inhibition compared to the standard drug, acarbose. foliamedica.bg

The inhibitory activities of these synthesized analogs are presented in the table below. The results indicate that compounds with electron-withdrawing groups and hydroxyl groups on the phenyl ring attached to the carboxamide moiety exhibited good inhibitory potential. foliamedica.bg

| Compound | Substitution on Phenyl Ring | % Inhibition | IC50 (μM) |

|---|---|---|---|

| 4a | 2-chloro | 79.12 | 10.20 |

| 4e | 4-chloro | 75.45 | 12.14 |

| 4g | 2-hydroxy | 72.54 | 15.20 |

| 4i | 4-hydroxy | 69.85 | 18.15 |

| Acarbose (Standard) | 85.24 | 8.25 |

Data from a study on bioactive tetrahydropyrimidine derivatives as antidiabetic agents. foliamedica.bg

The research in this area suggests that the tetrahydropyrimidine core can be effectively utilized to design potent α-glucosidase inhibitors. nih.govresearchgate.net The structure-activity relationship studies often reveal that the nature and position of substituents on the aromatic rings play a significant role in the inhibitory activity. nih.gov

Muscarinic Receptor Agonist Activity and Selectivity

Tetrahydropyrimidine derivatives have been a focal point in the development of muscarinic receptor agonists, particularly for the M1 subtype, which is a key target for treating cognitive deficits in conditions like Alzheimer's disease. nih.gov A series of 1,4,5,6-tetrahydropyrimidine (B23847) derivatives have been synthesized and characterized for their ability to act as selective M1 agonists. nih.gov

Several of these amidine derivatives demonstrated high efficacy at M1 receptors while showing lower activity at M3 receptors, both of which are coupled to phosphoinositide (PI) metabolism. nih.gov This functional selectivity is crucial for developing therapeutic agents with fewer side effects.

Functional Selectivity at m1 versus m3 Receptors

The quest for functionally selective muscarinic agonists has led to the detailed investigation of tetrahydropyrimidine analogs. nih.gov Studies using cell lines expressing specific muscarinic receptor subtypes have allowed for a direct comparison of the activity of these compounds at M1 and M3 receptors. nih.gov It has been observed that while both M1 and M3 receptors can signal through the activation of phospholipase C, leading to changes in intracellular calcium levels, some tetrahydropyrimidine derivatives preferentially activate M1 receptors. nih.govfrontiersin.org

Four specific ligands, including 1b, 1f, 2b, and 7b from a synthesized series, exhibited notable functional selectivity for M1 over M3 receptors. nih.gov This selectivity is a significant finding, as M3 receptor activation is associated with several peripheral side effects. nih.gov The ability to selectively target M1 receptors in the central nervous system while minimizing peripheral M3-mediated effects is a key goal in the development of new treatments for neurological disorders. nih.gov

Structural Determinants for Receptor Modulatory Selectivity

The selectivity of tetrahydropyrimidine derivatives for different muscarinic receptor subtypes is governed by specific structural features of the ligands. nih.govnih.gov Molecular modeling studies have been employed to understand the interactions between these agonists and the M1 receptor. nih.gov These studies have identified key interactions, such as those between an ester moiety on the ligand and the amino acid Thr192 in the receptor's binding site. nih.gov

Furthermore, derivatives containing oxadiazole and alkynyl groups have been found to have additional interactions with Asn382, suggesting that these modifications can enhance both potency and selectivity. nih.gov The tricyclic nature of some muscarinic antagonists has also provided insights into achieving selectivity, with different profiles such as M1 > M3 > M2 or M2 > M1 > M3 being identified based on the compound's structure. nih.gov

Tyrosine Kinase Inhibitor Development from Related Bicyclic Systems

The development of tyrosine kinase inhibitors is a major focus in cancer therapy, and bicyclic systems related to pyrimidines have emerged as promising scaffolds. nih.govresearchgate.net While not directly derived from this compound, the principles of using a constrained ring system to achieve potent and selective inhibition are relevant. Bicyclic analogs have been designed as conformationally constrained mimetics of known tyrosine kinase inhibitors. nih.gov

For instance, bicyclic compounds based on naphthalene, quinoline, and isoquinoline (B145761) ring systems have been explored for their ability to inhibit the lymphocyte protein-tyrosine kinase p56lck. nih.gov The most potent of these were methyl 7,8-dihydroxyisoquinoline-3-carboxylate and 7,8-dihydroxyisoquinoline-3-carboxamide, with IC50 values of 0.2 µM and 0.5 µM, respectively. nih.gov These findings suggest that bicyclic structures that lock the molecule into a planar orientation can be highly effective inhibitors. Fused bicyclic and tricyclic pyrimidine compounds have also been specifically investigated as tyrosine kinase inhibitors.

Exploration in Advanced Functional Materials (Derived Tetrahydropyrimidines)

Beyond biomedical applications, tetrahydropyrimidine derivatives are being explored for their use in advanced functional materials. A notable example is the synthesis of poly-tetrahydropyrimidine (P-THP) polymers for use as antibacterial materials. rsc.org These polymers are synthesized through multicomponent polymerizations and have demonstrated effective inhibition of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. rsc.org

These P-THP polymers can be used to create antibacterial coatings that prevent the formation of bacterial biofilms and have a lasting killing effect on bacteria. rsc.org Furthermore, P-THP textiles have been produced via electrospinning, showing potential for applications in items like N95 masks. rsc.org In wound healing, these polymers have been shown to accelerate skin tissue regeneration in mouse models. rsc.org This expansion into materials science demonstrates the versatility of the tetrahydropyrimidine scaffold.

Mechanofluorochromic Properties with Aggregation-Induced Emission (AIE) Characteristics

There is no available scientific literature or research data describing the mechanofluorochromic properties or aggregation-induced emission (AIE) characteristics of this compound. Investigations into these properties have been conducted on other, more complexly substituted tetrahydropyrimidine derivatives, but a synthetic or functional link to this compound has not been established in published research.

Detailed Research Findings:

No data available for this compound.

| Property | Measurement | Conditions |

| Mechanofluorochromic Shift | Data Not Available | Data Not Available |

| Aggregation-Induced Emission | Data Not Available | Data Not Available |

| Quantum Yield (ΦF) in Aggregate State | Data Not Available | Data Not Available |

Potential for Sensing, Optical Recording, and Self-Healing Fluorescent Materials

Currently, there are no published studies that investigate or demonstrate the potential of this compound in the development of materials for sensing, optical recording, or self-healing applications. Research in these areas has focused on other classes of molecules or more highly functionalized tetrahydropyrimidine structures.

Detailed Research Findings:

No data available for this compound.

| Application Area | Finding |

| Sensing | No studies available. |

| Optical Recording | No studies available. |

| Self-Healing Fluorescent Materials | No studies available. |

Future Research Directions and Emerging Opportunities in 1,2 Dimethyl 1,4,5,6 Tetrahydropyrimidine Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine and its derivatives, research is shifting away from traditional methods that often require harsh conditions or produce significant waste.

Future advancements are focused on several key areas:

Benign Solvents and Catalysts: Polyethylene glycol (PEG) has emerged as a reusable and effective solvent medium for the one-pot synthesis of polysubstituted-tetrahydropyrimidines, offering a greener alternative to volatile organic solvents. tandfonline.comtandfonline.com Similarly, the use of heterogeneous nanocatalysts, such as nano-ZrO₂, provides an environmentally friendly option that allows for easy catalyst recovery and reuse, reducing waste and cost. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are being increasingly explored for the synthesis of tetrahydropyrimidine (B8763341) scaffolds. researchgate.net These reactions are inherently more efficient as they combine multiple starting materials into a single product in one step, maximizing atom economy and minimizing byproducts.

Energy Efficiency: The application of ultrasonic irradiation is a promising technique for promoting the three-component condensation reactions that form tetrahydropyrimidine rings, offering a rapid and energy-efficient method. acs.org

High-Yield, Low-Waste Processes: Patented methods for synthesizing this compound itself now boast high yields (over 90%) with reduced waste streams, making industrial production more sustainable. google.com

These green methodologies not only reduce the environmental impact of synthesis but also often lead to simpler procedures and higher yields, making them economically attractive.

High-Throughput Synthesis and Library Design for Biological Screening

The quest for novel therapeutic agents has spurred the development of high-throughput synthesis and screening (HTS) techniques. combichemistry.comcijournal.ru The tetrahydropyrimidine scaffold is a valuable core structure in medicinal chemistry, and the ability to rapidly generate and screen large libraries of its derivatives is crucial for drug discovery. pmarketresearch.comnih.gov

Emerging opportunities in this area include:

Miniaturized Platforms: The development of miniaturized, on-chip platforms allows for the simultaneous synthesis and biological screening of hundreds or thousands of compounds in nanoliter volumes. nih.gov This dramatically accelerates the discovery process while conserving reagents.

Combinatorial Libraries: Techniques like ultrasonic-promoted multicomponent reactions are well-suited for combinatorial chemistry, enabling the rapid creation of diverse libraries of substituted tetrahydropyrimidines for screening against various biological targets. acs.org One such library yielded a compound with 98% inhibitory activity against Mycobacterium tuberculosis. acs.org

Advanced Screening Assays: The development of sensitive, cell-based assays, such as the "cytoblot" format, allows for the high-throughput screening of small molecules for their effects on specific cellular processes, including post-translational modifications. vp-sci.com This enables a more nuanced understanding of a compound's biological activity early in the discovery pipeline.

The integration of automated synthesis with high-content biological screening represents a powerful paradigm for exploring the vast chemical space around the this compound core. nih.gov

In-Depth Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing novel chemical transformations. For reactions involving this compound and its analogs, future research will likely focus on elucidating the intricate pathways of catalysis and synthesis.

Key areas for investigation include:

Catalytic Cycles: In catalysis, detailed mechanistic studies are essential. For instance, in the hydrogenation of carboxylic acids using iridium complexes bearing bi-tetrahydropyrimidine ligands, research suggests that the rate-limiting step involves the generation of an [Ir–H] intermediate. acs.org Further studies using kinetic analysis, isotopic labeling, and computational modeling can provide a more complete picture of the catalytic cycle.

Multicomponent Reaction Pathways: The mechanism for the formation of complex pyridodipyrimidines, which are related structures, is thought to proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclocondensation. nih.gov Applying similar detailed mechanistic investigations to the multicomponent synthesis of tetrahydropyrimidines will allow for greater control over reaction outcomes and the rational design of more efficient catalysts.